molecular formula C20H25N5O4S B10998518 3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B10998518
M. Wt: 431.5 g/mol
InChI Key: ZKOBMODOJIGWKI-UHFFFAOYSA-N
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Description

3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an imidazolidinone ring, a thiadiazole ring, and a methoxybenzyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the imidazolidinone intermediate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of a thiosemicarbazide derivative with an appropriate electrophile.

    Coupling of the Rings: The final step involves coupling the imidazolidinone and thiadiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated ring system.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Products include reduced imidazolidinone derivatives.

    Substitution: Products include substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might be leveraged to design prodrugs or active pharmaceutical ingredients (APIs) with improved efficacy and safety profiles.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of 3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the imidazolidinone and thiadiazole rings could participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-diphenylethyl)propanamide
  • 3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[(4-methoxyphenyl)methyl]propanamide
  • 3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-methylphenyl)propanamide

Uniqueness

Compared to these similar compounds, 3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and specificity towards certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25N5O4S

Molecular Weight

431.5 g/mol

IUPAC Name

3-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C20H25N5O4S/c1-12(2)10-17-23-24-19(30-17)22-16(26)9-8-14-18(27)25(20(28)21-14)11-13-6-4-5-7-15(13)29-3/h4-7,12,14H,8-11H2,1-3H3,(H,21,28)(H,22,24,26)

InChI Key

ZKOBMODOJIGWKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC=CC=C3OC

Origin of Product

United States

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